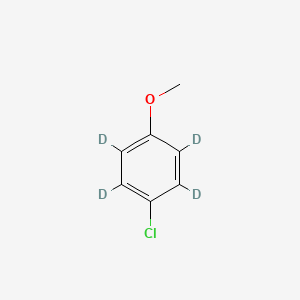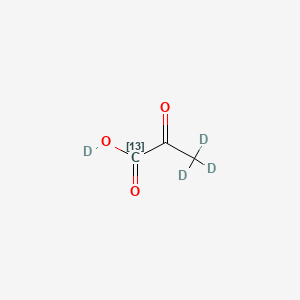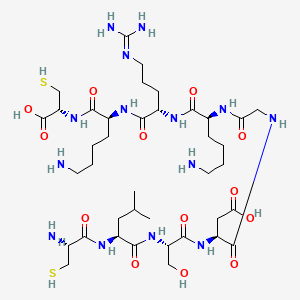
1-Chloro-4-methoxybenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxybenzene-d4 is a deuterium-labeled derivative of 1-Chloro-4-methoxybenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybenzene-d4 can be synthesized through the deuteration of 1-Chloro-4-methoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange of hydrogen with deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include 4-methoxyphenol, 4-methoxyaniline, and other substituted derivatives.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-Chloro-4-methoxybenzene-d4 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxybenzene-d4 involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene-d4 can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: The non-deuterated version, which lacks the isotopic labeling and is used in similar applications.
4-Chloroanisole: A structurally similar compound with a chlorine atom at the para position relative to the methoxy group.
4-Methoxybenzyl chloride: Another related compound with a methoxy group and a benzyl chloride moiety.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways .
Properties
Molecular Formula |
C7H7ClO |
|---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
YRGAYAGBVIXNAQ-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)




![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
